Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-, ethyl ester
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Overview
Description
Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3’-methyl-3-oxo-2’-(phenylamino)-, ethyl ester is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by a spiro linkage between an isobenzofuran and a xanthene moiety, which contributes to its stability and reactivity. It is commonly used in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3’-methyl-3-oxo-2’-(phenylamino)-, ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of isobenzofuran derivatives with xanthene derivatives under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids to facilitate the formation of the spiro linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves the precise control of reaction parameters and the use of advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3’-methyl-3-oxo-2’-(phenylamino)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3’-methyl-3-oxo-2’-(phenylamino)-, ethyl ester is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the development of fluorescent probes and dyes for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3’-methyl-3-oxo-2’-(phenylamino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it useful in various therapeutic and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one, 6’-(diethylamino)-2’-(phenylamino)-: This compound shares a similar spiro linkage but differs in its functional groups, leading to distinct chemical and biological properties.
Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-2’-carboxylic acid, 6’-(diethylamino)-3’-hydroxy-3-oxo-: Another related compound with variations in the carboxylic acid and hydroxy groups.
Uniqueness
The uniqueness of Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3’-methyl-3-oxo-2’-(phenylamino)-, ethyl ester lies in its specific combination of functional groups and spiro linkage, which confer distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
70815-08-6 |
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Molecular Formula |
C34H32N2O5 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
ethyl 2'-anilino-6'-(diethylamino)-3'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate |
InChI |
InChI=1S/C34H32N2O5/c1-5-36(6-2)24-14-16-27-31(19-24)40-30-17-21(4)29(35-23-11-9-8-10-12-23)20-28(30)34(27)26-15-13-22(32(37)39-7-3)18-25(26)33(38)41-34/h8-20,35H,5-7H2,1-4H3 |
InChI Key |
ALDPOYJLFWNGRX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)OCC)C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=CC=C6)C |
Origin of Product |
United States |
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